(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a bromine atom at position 6 and a methyl group at position 2. The Z-configuration of the imine bond is stabilized by conjugation with the adjacent 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-20-12-4-3-11(18)9-15(12)24-17(20)19-16(21)10-2-5-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVBFCMYURKKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound includes:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Dihydrobenzo[d]dioxine moiety : A fused bicyclic structure that enhances the compound's stability and reactivity.
- Bromine atom : Positioned at the 6-position of the thiazole ring, which may influence biological interactions.
The molecular formula can be represented as , highlighting the presence of multiple functional groups that contribute to its biological activity.
The mechanisms through which (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects may involve:
- Enzyme inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.
- Receptor modulation : The structural features suggest potential interactions with various biological receptors, influencing signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antioxidant Activity
Studies have shown that thiazole derivatives exhibit significant antioxidant properties. The presence of the dioxine moiety may enhance this effect by stabilizing free radicals.
Antimicrobial Properties
Thiazole-containing compounds are often evaluated for their antimicrobial activity. Preliminary studies suggest that (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may possess inhibitory effects against various bacterial strains.
Anticancer Potential
Compounds similar to this one have been investigated for their anticancer properties. The ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been observed in related thiazole derivatives.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds. For example:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Analog 1 | Tyrosinase Inhibition | 17.62 | |
| Analog 2 | Antioxidant Activity | Comparable to positive control | |
| Analog 3 | Antimicrobial Activity | Effective against E. coli |
These findings suggest that modifications in the structure can significantly affect biological activity, indicating a need for further research into (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Compound A : (Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Key Differences: Substituents: Allyl (position 3) and methoxy (position 4) groups replace the bromine and methyl groups in the target compound. Molecular Formula: C₂₀H₁₈N₂O₄S (MW: 382.4 g/mol).
Compound B : (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m)
- Key Differences: Core Structure: Thiazolidinone ring instead of benzo[d]thiazol. Substituents: Dual 2,3-dihydrobenzo[1,4]dioxine groups. Synthesis: Low yield (7%), suggesting steric or electronic challenges during cyclization.
Compound C : 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7)
- Key Differences: Core Structure: Benzo[e]thiazine 1,1-dioxide instead of benzo[d]thiazol. Substituents: Dimethylamino group.
Reactivity and Functionalization
- Bromine Reactivity : The bromine atom in the target compound may undergo nucleophilic substitution, analogous to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine is readily replaced by secondary amines .
- Thione vs. Carboxamide : Compound B contains a thione (C=S) group, which may engage in hydrogen bonding or redox reactions, contrasting with the carboxamide group in the target compound .
Physicochemical Properties
Research Implications and Gaps
- Biological Activity: No direct data are provided for the target compound, but structural analogs like Compound A (allyl/methoxy) and Compound B (thiazolidinone) may guide hypotheses about antimicrobial or kinase-inhibitory activity.
- Data Limitations : Critical physicochemical parameters (e.g., solubility, LogP) for the target compound remain unreported, necessitating further experimental characterization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
- Methodological Answer : A two-step approach is typical. First, synthesize the benzothiazol-2(3H)-one precursor via cyclization of 6-amino-3-methylbenzo[d]thiazole derivatives. Second, introduce the dihydrobenzo[b][1,4]dioxine carboxamide moiety via condensation under reflux in ethanol/THF with catalytic Pd/C hydrogenation (35 psi, 6 hours) . Recrystallization in diethyl ether ensures purity.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons in the benzothiazole and dioxine rings. For example, the Z-configuration of the imine bond can be confirmed by chemical shifts in the δ 7.5–8.5 ppm range for aromatic protons .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Use fume hoods to avoid inhalation (H303+H313+H333 warnings). Wear PPE (gloves, goggles) and store waste separately for professional disposal. Avoid THF/ethanol mixtures near ignition sources due to flammability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity using standardized assays (e.g., antifungal MIC tests) .
- Assay Validation : Control variables like solvent (DMSO concentration ≤1%) and cell lines to minimize discrepancies .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antitumor IC₅₀ values) to identify outliers .
Q. What computational strategies predict target binding affinity for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like GSK-3β. Validate with free energy calculations (MM-GBSA) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (bromobenzothiazole) .
Q. How can reaction yields be optimized for gram-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation efficiency .
- Solvent Optimization : Replace THF with acetonitrile for faster cyclization (reflux at 82°C for <5 minutes) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .
Q. What environmental stability assessments are required for this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose to pH 3–9 buffers (37°C, 24h) and analyze degradation via HPLC. Benzo[d]thiazole rings are prone to hydrolysis at high pH .
- Photostability : Use UV-Vis spectroscopy (254 nm exposure) to detect photooxidation products .
Q. How to address discrepancies in NMR data for Z/E isomers?
- Methodological Answer :
- NOESY Experiments : Detect spatial proximity between the imine proton and adjacent methyl/aryl groups to confirm Z-configuration .
- Variable Temperature NMR : Monitor coalescence of signals to distinguish dynamic isomerization .
Methodological Notes
- Synthetic Challenges : Bromine’s steric bulk may hinder cyclization; use bulky bases (e.g., DBU) to mitigate .
- Data Reproducibility : Share raw spectral data (e.g., .dx NMR files) in supplementary materials for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., halogenated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
